An In-depth Technical Guide to DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid: Synthesis, Characterization, and Potential Applications
CAS Number: 175204-35-0
Abstract
This technical guide provides a comprehensive overview of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid, a fluorinated aromatic carboxylic acid of interest to the pharmaceutical and agrochemical research communities. This document delineates its chemical identity, a detailed synthetic protocol based on established Williamson ether synthesis, advanced analytical methodologies for its characterization and quantification, and an exploration of its potential biological activities, with a focus on its prospective role as a Farnesoid X Receptor (FXR) agonist. The strategic incorporation of the trifluoromethoxy moiety is discussed in the context of modern drug design, highlighting its influence on metabolic stability and pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel chemical entities.
Introduction: The Significance of the Trifluoromethoxy Moiety in Drug Discovery
The strategic incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a distinct electronic profile and enhanced lipophilicity, which can profoundly impact a compound's membrane permeability, metabolic stability, and target binding affinity.[1][5] The trifluoromethoxy group is known to increase metabolic stability by shielding adjacent positions from enzymatic degradation and is considered one of the most lipophilic substituents, a key factor in improving the oral bioavailability of drug candidates.[2]
DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid belongs to the class of phenoxypropionic acids, a scaffold present in various biologically active compounds, including herbicides and pharmaceuticals.[6][7] The introduction of the 4-(trifluoromethoxy)phenoxy group is a deliberate design element aimed at leveraging the advantageous properties of the -OCF₃ moiety. This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 175204-35-0 | [8][9][10] |
| Molecular Formula | C₁₀H₉F₃O₄ | [10] |
| Molecular Weight | 250.17 g/mol | [10] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 76-78 °C | [11][10] |
| Boiling Point (Predicted) | 290.9 ± 35.0 °C | [10] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 3.10 ± 0.10 | [10] |
| Storage Temperature | 2-8 °C | [10] |
Synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid
The synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid can be effectively achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[12][13][14][15] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the phenoxide of 4-(trifluoromethoxy)phenol attacks an ester of 2-halopropionic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
General Reaction Scheme
Caption: General workflow for the synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar phenoxypropionic acids.[16]
Step 1: Synthesis of the Intermediate Ester
-
To a stirred solution of 4-(trifluoromethoxy)phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
To this mixture, add an ester of 2-chloropropionic acid (e.g., ethyl 2-chloropropionate, 1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified intermediate ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.
-
Heat the mixture to reflux and stir for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for assessing the purity of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid and for its quantification in various matrices.
4.1.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.[17]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system is appropriate. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous.[11]
4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase volatility.[18] Esterification to the methyl or other alkyl ester is a common approach.
-
Derivatization: Treatment with a methylating agent such as diazomethane or trimethylsilyldiazomethane can be used.
-
Column: A non-polar or medium-polarity capillary column is suitable for separation.
-
Detection: Mass spectrometry in either full-scan or selected ion monitoring (SIM) mode provides high sensitivity and structural information.
Spectroscopic Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected signals would be consistent with the proposed structure, showing characteristic shifts for the aromatic protons, the methine and methyl protons of the propionic acid moiety, and the carbons of the aromatic rings and the trifluoromethoxy group.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations, and the C-O-C stretching of the ether linkage.
Potential Applications in Drug Development
The structural features of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid suggest its potential as a modulator of nuclear receptors, a class of proteins that are important drug targets.
Farnesoid X Receptor (FXR) Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[19][20][21][22] Agonists of FXR have shown therapeutic potential in the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis.[20][21] The phenoxypropionic acid scaffold is a known pharmacophore for FXR agonists.[23] The trifluoromethoxy group in DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid could enhance its binding affinity to FXR and improve its pharmacokinetic properties, making it a promising candidate for further investigation as an FXR agonist.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Dichlorprop - Wikipedia [en.wikipedia.org]
- 8. DL-2-[4-(TRIFLUOROMETHOXY)PHENOXY]PROPIONIC ACID | 175204-35-0 [chemicalbook.com]
- 9. 175204-35-0 | DL-2-[4-(Trifluoromethoxy)phenoxy]propionic acid - Fluoropharm [fluoropharm.com]
- 10. DL-2-[4-(TRIFLUOROMETHOXY)PHENOXY]PROPIONIC ACID CAS#: 175204-35-0 [amp.chemicalbook.com]
- 11. 175204-35-0 Cas No. | DL-2-[4-(Trifluoromethoxy)phenoxy]propionic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
